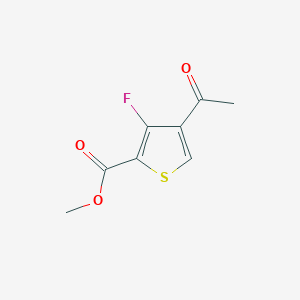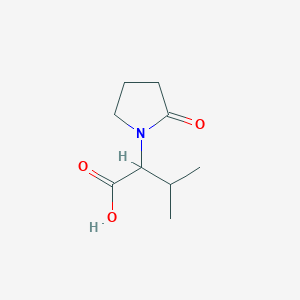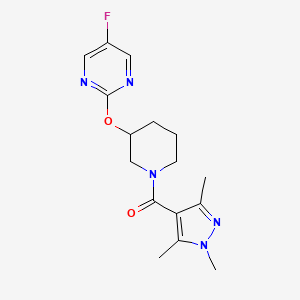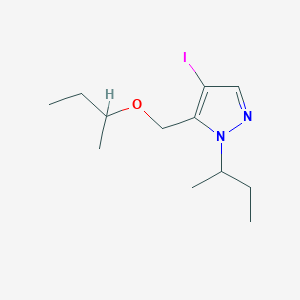
Methyl 4-acetyl-3-fluorothiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "Methyl 4-acetyl-3-fluorothiophene-2-carboxylate" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are of significant interest due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Although the provided papers do not directly discuss "Methyl 4-acetyl-3-fluorothiophene-2-carboxylate," they do provide insights into similar compounds, which can help infer the properties and reactivity of the compound .
Synthesis Analysis
The synthesis of thiophene derivatives often involves reactions that introduce functional groups to the thiophene ring. For instance, the paper on "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate" describes a synthesis involving acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . Similarly, the synthesis of "Methyl N-(carbazolyl)acetyl-2-aminotetrahydrobenzothiophene-3-carboxylates" involves alkylation of carbazoles with chloroacetylamides of 2-aminotiophenes . These methods suggest that the acetyl and carboxylate groups can be introduced to the thiophene ring through various synthetic routes, which could be applicable to the synthesis of "Methyl 4-acetyl-3-fluorothiophene-2-carboxylate."
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often confirmed using techniques such as IR spectroscopy, NMR spectroscopy, and X-ray diffraction. For example, the molecular structure of "Methyl 4,4″-difluoro-5'-methoxy-1,1':3',1″-terphenyl-4'-carboxylate" was confirmed by IR and single crystal X-ray diffraction studies . These techniques could similarly be used to determine the molecular structure of "Methyl 4-acetyl-3-fluorothiophene-2-carboxylate," ensuring the correct placement of functional groups on the thiophene ring.
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including nitration, as seen in the nitration of methyl-3-hydroxythiophene-2-carboxylate . The reactivity of the acetyl and fluorine substituents on the thiophene ring would influence the compound's behavior in chemical reactions. The presence of the acetyl group could facilitate electrophilic substitution reactions, while the fluorine atom could affect the electron density of the ring, influencing its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as fluorescence, thermal stability, and crystal structure, are crucial for their applications. The study on "Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate" investigated its fluorescence property , while the thermal stability of "Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate" was characterized by TGA and DTA . These properties are influenced by the substituents on the thiophene ring and their electronic effects. The physical and chemical properties of "Methyl 4-acetyl-3-fluorothiophene-2-carboxylate" would likely be characterized by similar methods to understand its potential applications.
Aplicaciones Científicas De Investigación
Synthesis Methods
Methyl 4-acetyl-3-fluorothiophene-2-carboxylate, a derivative of thiophene, has been a subject of interest in various synthetic methods. A notable study by Pomerantz and Turkman (2008) details an efficient route to synthesize 3-fluorothiophene, a related compound, using the Schiemann reaction, achieving a 67% yield in introducing the fluorine atom into the thiophene ring. This process involved the conversion of methyl 3-fluorothiophene-2-carboxylate to 3-fluorothiophene with a high yield of 93% (Pomerantz & Turkman, 2008).
Fluorescence Properties
Guo Pusheng (2009) investigated the synthesis and fluorescence properties of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a compound closely related to Methyl 4-acetyl-3-fluorothiophene-2-carboxylate. The study focused on the novel fluorescence properties, offering insights into potential applications in materials science and bioimaging (Pusheng, 2009).
Genotoxic and Carcinogenic Potentials
A study by Lepailleur et al. (2014) assessed the genotoxic and carcinogenic potentials of thiophene derivatives, including Methyl 3-amino-4-methylthiophene-2-carboxylate, which is structurally similar to the compound of interest. The study involved various in vitro methodologies and in silico predictions, providing insights into the safety profile of these compounds (Lepailleur et al., 2014).
Catalytic Applications
The research by Yadav and Bhagat (2005) on the Friedel–Crafts acylation of thioanisole to 4-(methylthio)acetophenone, an important drug intermediate, shows the relevance of thiophene derivatives in catalytic processes. This work highlights the use of environmentally friendly heterogeneous catalysts, relevant to the broader field of green chemistry (Yadav & Bhagat, 2005).
Polymer Biosensors
The study by Kim et al. (2002) on carboxylated polythiophenes, including poly(3-thiophene acetic acid) (PTAA), provides insight into the application of thiophene derivatives in the field of biosensors. The research demonstrates the fluorescence quenching properties of these compounds, suggesting their potential in sensor technology (Kim et al., 2002).
Propiedades
IUPAC Name |
methyl 4-acetyl-3-fluorothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3S/c1-4(10)5-3-13-7(6(5)9)8(11)12-2/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEUHGYHTJCJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CSC(=C1F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-acetyl-3-fluorothiophene-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2502721.png)
![N-cyclopentyl-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2502722.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2502724.png)
![Pyrazin-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2502727.png)
![2,5-dimethyl-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2502729.png)

![8-(4-Butoxybenzoyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2502733.png)
![4-(6-ethyl-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-2-yl)butanoic acid](/img/structure/B2502734.png)

![2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2502737.png)



